1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine
Description
1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine (CAS: 15183-26-3), also known as DMMDA-2, is a substituted benzodioxole derivative with the molecular formula C₁₂H₁₇NO₄ and a molecular weight of 239.27 g/mol . Its structure features a benzo[d][1,3]dioxole core substituted with two methoxy groups at positions 6 and 7, and a propan-2-amine side chain at position 5 (Figure 1) . The compound is classified as an entactogen, sharing structural similarities with psychoactive phenethylamines like MDMA (3,4-methylenedioxymethamphetamine) .
Synonyms for this compound include:
Properties
CAS No. |
15183-26-3 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C12H17NO4/c1-7(13)4-8-5-9-11(17-6-16-9)12(15-3)10(8)14-2/h5,7H,4,6,13H2,1-3H3 |
InChI Key |
UQXNREZPUUGSKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1OC)OC)OCO2)N |
Origin of Product |
United States |
Preparation Methods
Shulgin’s Method from Apiole
Alexander Shulgin’s seminal work in PiHKAL outlines the first synthesis of DMMDA-2 via apiole, a natural constituent of parsley oil. The procedure involves three critical stages:
-
Isomerization : Apiole is treated with ethanolic potassium hydroxide under reflux to yield isoapiole, a thermodynamically stable internal alkene.
-
Nitration : Isoapiole undergoes Knoevenagel condensation with tetranitromethane in acetone and pyridine, forming 1-(2,3-dimethoxy-4,5-methylenedioxyphenyl)-2-nitropropene.
-
Reduction : The nitropropene intermediate is reduced using lithium aluminum hydride (LAH) in anhydrous ether, yielding DMMDA-2 freebase, which is subsequently converted to its hydrochloride salt.
Key Data :
Alternative Synthesis from Dillapiole
DMMDA-2 can also be synthesized from dillapiole, a component of dill oil, following an analogous pathway:
-
Isomerization : Dillapiole is refluxed with KOH to produce iso-dillapiole.
-
Nitration : Iso-dillapiole reacts with tetranitromethane to form 1-(2,3-dimethoxy-4,5-methylenedioxyphenyl)-2-nitropropene.
-
Reduction : LAH reduction yields DMMDA-2 hydrochloride with a purity >95% after recrystallization.
Key Data :
Modern Synthetic Approaches
Wacker Oxidation and Reductive Amination
To circumvent tetranitromethane, a safer route employs Wacker oxidation and reductive amination:
-
Oxidation : Apiole undergoes Wacker oxidation with benzoquinone to yield 2,5-dimethoxy-3,4-methylenedioxyphenylpropan-2-one (DMMDP2P).
-
Reductive Amination : DMMDP2P reacts with ammonium acetate and sodium cyanoborohydride, producing DMMDA-2 with high enantiomeric purity.
Key Data :
Hydroboration-Oxidation Pathway
A hydroboration-oxidation strategy has been reported for synthesizing intermediates:
-
Hydroboration : Allylpolyalkoxybenzenes (e.g., isoapiole) react with diborane to form alkylboranes.
-
Oxidation : Hydrogen peroxide oxidizes alkylboranes to propanol derivatives, which are dehydrated to ketones like DMMDP2P.
-
Amination : Ketones undergo reductive amination as described above.
Key Data :
Key Intermediates and Their Characterization
Isoapiole and Iso-dillapiole
1-(2,3-Dimethoxy-4,5-methylenedioxyphenyl)-2-nitropropene
DMMDP2P (Ketone Intermediate)
-
Characterization :
Comparative Analysis of Synthetic Methodologies
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
DMMDA-2 is synthesized via multi-step organic reactions involving functional group transformations and strategic substitutions. Key steps include:
Step 1: Formation of the Benzodioxole Core
The benzodioxole moiety is typically constructed through cyclization reactions. For example, precursor compounds like 1-(6-hydroxybenzo[d] dioxol-5-yl)ethanone (CAS 66003-50-7) can undergo dehydroxylation or methoxylation to introduce methoxy groups at positions 6 and 7 .
Example Reaction:
A related synthesis involves trichlorosilane-mediated reduction of a hydroxylated precursor in chlorobenzene under nitrogen:
| Yield | Reaction Conditions | Operation |
|---|---|---|
| 66.9% | Chlorobenzene, 20°C, 24h, N₂ atmosphere | Reduction of hydroxyl group using trichlorosilane, followed by purification via silica gel chromatography . |
Etherification and Esterification
Ethoxy or acetoxy derivatives are synthesized by reacting the hydroxyl or amine groups with ethyl bromoacetate or acetic anhydride. For example:
-
Ethylation of the 6-methoxy group using ethyl bromide in DMF yields analogs like 1-(6-ethoxy-1,3-benzodioxol-5-yl)propan-2-amine .
Cyclization to Polycyclic Systems
Reactions with aminothiouracil or formamide under reflux produce fused heterocyclic systems (e.g., thiazolo-pyrimido-triazines), enhancing pharmacological potential .
Example Reaction Table:
| Product | Reagents/Conditions | Yield |
|---|---|---|
| Compound 7a (thiazolo-pyrimidine) | Formamide, K₂CO₃, DMF, reflux | ~65% |
| Compound 11a (triazine derivative) | Chloroacetyl chloride, DMF, 80°C | ~58% |
Reactivity with Biological Targets
DMMDA-2’s interactions with neurotransmitter systems are mediated by its structural features:
-
Serotonin Receptor Binding: The dimethoxy and benzodioxole groups enhance affinity for 5-HT₂A receptors, akin to classical psychedelics.
-
Monoamine Oxidase (MAO) Inhibition: The propan-2-amine side chain may confer MAO-B inhibitory activity, though this requires experimental validation.
Challenges and Research Gaps
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a model system for various reactions.
Biology and Medicine: Although not widely explored, its potential biological activities (e.g., as an enzyme inhibitor or receptor ligand) warrant further investigation.
Industry: Limited industrial applications exist, but its unique structure may inspire new drug leads or materials.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with specific molecular targets, such as enzymes, receptors, or cellular pathways.
Pathways: Further research is needed to elucidate the precise mechanisms by which it exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and metabolic profiles of DMMDA-2 are influenced by its substitution pattern on the benzodioxole ring. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Table 1: Structural Comparison of DMMDA-2 with MDMA, DiFMDA, and MDMEO
| Compound Name | Molecular Formula | Substituents on Benzodioxole | Key Structural Features |
|---|---|---|---|
| DMMDA-2 | C₁₂H₁₇NO₄ | 6,7-dimethoxy | Two methoxy groups; propan-2-amine chain |
| MDMA (3,4-methylenedioxymethamphetamine) | C₁₁H₁₅NO₂ | 3,4-methylenedioxy | Methylenedioxy bridge; N-methylation |
| DiFMDA (1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-2-amine) | C₁₀H₁₁F₂NO₂ | 2,2-difluoro | Fluorine substitution enhances metabolic stability |
| MDMEO (N-(1-(benzo[d][1,3]dioxol-5-yl)propan-2-yl)-O-methylhydroxylamine) | C₁₁H₁₄N₂O₃ | None (parent benzodioxole) | O-methylhydroxylamine side chain |
Metabolic Pathways and ADMET Profiles
Key Findings :
- DMMDA-2 : Predicted to undergo O-demethylenation as its primary metabolic pathway, leading to the formation of catechol intermediates . This is common among entactogens but may be slower due to steric hindrance from the methoxy groups.
- MDMA : Metabolized via N-demethylation and O-demethylenation , producing active metabolites like MDA (3,4-methylenedioxyamphetamine) . Its methylenedioxy bridge is more metabolically labile than DMMDA-2’s methoxy groups.
- DiFMDA : The 2,2-difluoro substitution on the benzodioxole ring blocks O-demethylenation, significantly altering its metabolic stability and toxicity profile .
- MDMEO : Exhibits the least favorable ADMET profile due to its hydroxylamine side chain, which may generate reactive oxygen species .
Table 2: Metabolic and Pharmacokinetic Comparison
| Compound | Primary Metabolic Pathway | CYP Enzymes Involved | Half-Life (Predicted) | ADMET Concerns |
|---|---|---|---|---|
| DMMDA-2 | O-demethylenation | CYP2D6, CYP3A4 | Moderate | Potential hepatotoxicity |
| MDMA | O-demethylenation, N-demethylation | CYP2D6, CYP3A4 | Short | Neurotoxicity, cardiotoxicity |
| DiFMDA | Alternative pathways (e.g., glucuronidation) | CYP2C19 | Long | Limited data |
| MDMEO | Hydroxylamine oxidation | CYP2B6 | Short | Oxidative stress |
Pharmacological Implications
- Receptor Binding : DMMDA-2’s dimethoxy groups may enhance serotonin receptor affinity compared to MDMA, though this remains unverified in clinical studies.
- Safety Profile : DiFMDA’s fluorine substitution reduces metabolic activation, suggesting a safer profile than DMMDA-2 or MDMA .
Biological Activity
1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine, commonly referred to as DMMDA-2, is a synthetic compound belonging to the class of phenethylamines. It is structurally related to other psychoactive substances and has garnered interest for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with DMMDA-2, including its synthesis, pharmacological effects, and potential therapeutic applications.
- Molecular Formula: C₁₂H₁₇NO₄
- Molecular Weight: 239.115758024 dalton
- CAS Number: 16766527
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to DMMDA-2. Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a study evaluating the anti-proliferative activities of synthesized benzo[d][1,3]dioxoles found that certain compounds demonstrated IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil .
Table 1: Anti-Proliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Ec9706 | 8.23 |
| Compound B | Eca109 | 16.22 |
| 5-Fluorouracil | Ec9706 | 23.26 |
| 5-Fluorouracil | Eca109 | 30.25 |
This indicates that DMMDA-2 and its analogs may possess enhanced antitumor properties worthy of further investigation.
Neuropharmacological Effects
DMMDA-2 is also being studied for its psychoactive effects and potential neuroprotective properties. Similar compounds have shown promise in modulating neurotransmitter systems and exhibiting antioxidant activity. For instance, a related compound demonstrated moderate antioxidative activity with an IC50 value of 86.3 μM in DPPH-scavenging assays . This suggests that DMMDA-2 may also contribute to neuroprotection through its antioxidant capabilities.
Case Studies and Research Findings
Several case studies have explored the biological effects of DMMDA-2 and its structural relatives. A notable study investigated the impact of various benzo[d][1,3]dioxole derivatives on human cancer cell lines, revealing that modifications to the benzodioxole structure can significantly influence biological activity . Another research effort focused on the synthesis of novel compounds incorporating both benzo[d][1,3]dioxole and thiazepine moieties, which showed synergistic antitumor effects .
Q & A
Basic: What are the key physicochemical properties of 1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine relevant to experimental design?
Answer:
The compound exhibits a boiling point of 325.4°C at 760 mmHg, a density of 1.184 g/cm³, and a calculated LogP (partition coefficient) that influences its solubility and bioavailability. Its polar surface area (PSA) is 62.94 Ų, indicative of moderate hydrogen-bonding potential. These properties are critical for solvent selection, purification methods (e.g., distillation or chromatography), and formulation in pharmacological studies .
Basic: What synthetic strategies are employed for preparing this compound?
Answer:
A common precursor is 2-bromo-3',4'-(methylenedioxy)propiophenone (CAS 52190-28-0), which undergoes nucleophilic substitution or reductive amination to introduce the propan-2-amine moiety. Alkylation of 3,5-dimethylphenol derivatives followed by amination, as seen in analogous syntheses, provides a methodological framework. Reaction conditions (e.g., base catalysts like K₂CO₃ and reducing agents) must be optimized to minimize side products .
Advanced: How can in silico methods predict the metabolic pathways of this compound?
Answer:
Computational models (e.g., CYP450 metabolism prediction) suggest O-demethylenation as the primary pathway, forming reactive o-quinones. This parallels MDMA metabolism, where benzodioxole ring cleavage dominates. Exceptions occur with fluorinated analogs (e.g., DiFMDA), where steric hindrance alters metabolic stability. Tools like molecular docking and quantum mechanical calculations validate enzyme-substrate interactions, aiding in toxicity profiling .
Advanced: How can crystallographic software resolve structural ambiguities in this compound?
Answer:
SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and stereochemistry via single-crystal X-ray diffraction. Mercury CSD facilitates visualization of intermolecular interactions (e.g., hydrogen bonds, π-stacking) and packing patterns. For ambiguous electron density regions, iterative refinement and comparison with analogous structures (e.g., benzodioxole derivatives) reduce model bias .
Advanced: What methodologies address contradictions in purity assessment during synthesis?
Answer:
Multi-modal analytical approaches are essential:
- HPLC (C18 columns, UV detection) quantifies impurities with thresholds <0.1%.
- NMR (¹H/¹³C) identifies regioisomers or residual solvents.
- Mass Spectrometry (HRMS) confirms molecular ion integrity.
Discrepancies between theoretical and experimental LogP values may arise from hydration effects, requiring computational corrections (e.g., COSMO-RS solvation models) .
Advanced: How is the ADMET profile evaluated for this compound in preclinical studies?
Answer:
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling integrates:
- Caco-2 assays for intestinal permeability.
- Microsomal stability tests to quantify metabolic half-life.
- hERG inhibition assays for cardiotoxicity risk.
The compound’s benzodioxole moiety may confer CYP450 inhibition, necessitating isoform-specific assays (e.g., CYP2D6). In silico tools like SwissADME predict bioavailability and blood-brain barrier penetration .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
- Engineering Controls: Use fume hoods for weighing and synthesis.
- Waste Disposal: Follow EPA guidelines for amine-containing organic waste.
- Exposure Mitigation: Immediate rinsing with water for skin/eye contact. No occupational exposure limits are established, but ALARA (As Low As Reasonably Achievable) principles apply .
Advanced: How can structural analogs guide SAR (Structure-Activity Relationship) studies?
Answer:
Comparative analysis with analogs like DMMDA-2 (a positional isomer) reveals:
- Methoxy Group Positioning: 6,7-substitution enhances serotonin receptor affinity vs. 4,5-substitution in MDMA.
- Amine Substitution: Methyl groups on the amine reduce MAO inhibition.
Molecular dynamics simulations quantify binding energies at 5-HT₂A receptors, prioritizing synthetic targets for in vitro validation .
Advanced: What challenges arise in characterizing enantiomeric purity?
Answer:
Chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis resolves enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. Racemization during synthesis (e.g., via keto-enol tautomerism) requires low-temperature reaction conditions and chiral catalysts (e.g., BINOL-phosphoric acids) .
Basic: What spectroscopic techniques confirm the identity of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
